(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
Description
(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a halogenated piperidine derivative with a 3,4-dichlorobenzyl substituent and a methyl group on the piperidine-3-yl amine. Its molecular formula is C₁₃H₁₉Cl₃N₂, molecular weight 309.67 g/mol, and CAS number 1261230-57-2 . This compound is listed as a discontinued product, likely due to challenges in synthesis, regulatory concerns, or insufficient therapeutic efficacy in preclinical studies .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-17(11-3-2-6-16-8-11)9-10-4-5-12(14)13(15)7-10;/h4-5,7,11,16H,2-3,6,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJIGCKCFRMLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)C2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-13-6 | |
| Record name | 3-Piperidinamine, N-[(3,4-dichlorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Overview
(3,4-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. Characterized by a piperidine ring with a dichlorobenzyl substitution, this compound exhibits notable interactions with various biological targets, suggesting its utility in treating inflammatory and autoimmune diseases.
The molecular formula of this compound is , with a molecular weight of approximately 254.8 g/mol. It appears as a white to off-white solid and shows slight solubility in aqueous acid and DMSO when heated .
The compound's mechanism of action involves binding to specific molecular targets, including enzymes and receptors. It is particularly noted for its potential as an inhibitor of Janus kinases (JAKs), which play crucial roles in signaling pathways related to inflammation and immune responses . The inhibition of these pathways may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in signaling pathways. In studies focusing on kinase activity, it demonstrated a significant inhibitory effect on specific kinases .
- Anti-inflammatory Potential : Due to its structural similarity to known anti-inflammatory agents, it may be effective in reducing inflammation through modulation of immune responses .
Comparative Biological Activity Table
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C13H19Cl3N | JAK inhibition, anti-inflammatory |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | C14H20Cl2N2 | Organic synthesis intermediate |
| 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride | C12H16Cl2N2 | Similar structure with different piperidine position |
| (2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride | C13H19Cl2N | Different chlorination pattern |
Case Studies
Several studies have investigated the biological activity of related compounds and their derivatives. For example:
- Inflammation Models : In vivo studies using animal models of inflammation have shown that compounds structurally related to this compound significantly reduce inflammatory markers .
- Kinase Inhibition Assays : A study profiling various chemicals for kinase activity found that this compound effectively inhibited specific kinases at concentrations below 10 µM, indicating its potential for further development as a therapeutic agent .
Comparison with Similar Compounds
Substituent Position on the Benzyl Group
The 3,4-dichloro substitution on the benzyl group distinguishes this compound from analogues with alternative halogen patterns. For example:
- 1-(2,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride (CAS 1292052-82-4) has a 2,4-dichloro substitution , altering electronic properties and steric hindrance .
- 3-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride (CAS in ) replaces the amine-linked methyl group with an ether bond, reducing basicity .
Impact : The 3,4-dichloro configuration may enhance lipophilicity and receptor affinity compared to 2,4-substituted analogues, but this could also increase toxicity risks .
Piperidine Ring Substitution and Functionalization
Functional Group Variations
- Oximino vs. Amine Linkers: Compounds like 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride () feature an oximino (N-O) linker instead of a direct benzyl-amine bond. This introduces polarity and hydrogen-bonding capacity, altering solubility and target interaction .
Physicochemical and Pharmacological Properties
Key Observations :
- Discontinued status across multiple analogues (e.g., CAS 886497-67-2 , CAS 1292052-82-4 ) suggests shared challenges in development, such as poor bioavailability or off-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
